N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring an isothiazolo[4,5-d]pyrimidin core fused with a pyridin-4-yl group at position 3 and an acetamide-linked 4-methylbenzyl substituent.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-13-2-4-14(5-3-13)10-22-16(26)11-25-12-23-18-17(15-6-8-21-9-7-15)24-28-19(18)20(25)27/h2-9,12H,10-11H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUQLRAUCSFWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Isothiazolo[4,5-d]pyrimidine Core
The fundamental synthetic challenge in preparing the target compound lies in constructing the fused isothiazolo[4,5-d]pyrimidine ring system. Based on established heterocyclic chemistry principles, several strategic approaches can be employed to construct this core.
Retrosynthetic Analysis
The construction of the isothiazolo[4,5-d]pyrimidine scaffold can be approached through various disconnection strategies. Four main approaches for isothiazole ring formation have been documented in the literature:
- Intramolecular cyclization (S-N bond formation)
- (4+1)-Heterocyclization
- (3+2)-Heterocyclization
- Ring transformation methods
For our target compound, the most appropriate retrosynthetic analysis would involve disconnection at the acetamide linkage, followed by construction of the fused heterocyclic core with appropriate functionalization at the C-3 position.
Isothiazole Ring Formation
The isothiazole ring can be constructed through several well-established methods:
Oxidative Cyclization Approach
One of the most common approaches involves the oxidative cyclization of substituted 3-aminopropenethiones. This method typically employs oxidizing agents such as iodine, bromine, hydrogen peroxide, or chromium trioxide supported on silica gel.
R-S-C=C-C-NH₂ + oxidant → isothiazole core
This approach is particularly suitable for introducing substituents at multiple positions of the isothiazole ring, which is advantageous for subsequent functionalization.
Huisgen 1,3-Dipolar Cycloaddition
The reaction of functionalized acetylenes with nitrile sulfides (generated from 2-oxo-1,3,4-oxathiazoles) represents another viable approach to isothiazole synthesis. This method has been employed in the preparation of various 3-phenylisothiazole carboxylic acids with high regioselectivity.
Pyrimidine Ring Construction
The pyrimidine portion of the fused ring system can be constructed through several approaches, including:
- Condensation reactions of amidines with β-dicarbonyl compounds
- Cyclization of β-enaminones with amidines or guanidines
- Ring transformation of other heterocycles
Synthetic Routes to N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Based on the analysis of similar heterocyclic systems and the principles of heterocyclic chemistry, we propose several potential synthetic routes to the target compound.
Approach via Isothiazole Intermediates
This approach begins with the construction of a properly functionalized isothiazole that can subsequently be elaborated to the fused ring system.
Synthesis of 3-(Pyridin-4-yl)isothiazole Core
The first key step involves preparing a 3-(pyridin-4-yl)isothiazole intermediate. This can be achieved through the reaction of 4-pyridyl substituted enaminothiones with oxidizing agents. Based on similar chemistry reported for isothiazole synthesis, the following reaction sequence can be proposed:
- Preparation of 3-amino-3-(pyridin-4-yl)prop-2-ene-1-thione
- Oxidative cyclization using bromine or iodine in an appropriate solvent
- Functionalization at the 4- and 5-positions for further elaboration to the pyrimidine ring
Construction of the Pyrimidine Ring
The pyrimidine ring can be constructed through the reaction of the properly functionalized isothiazole intermediate with appropriate reagents. This might involve:
- Introduction of a carboxyl or carboxamide functionality at the appropriate position
- Reaction with formamidine or a similar reagent to form the pyrimidine ring
- Oxidation or functional group interconversion to introduce the oxo group at position 7
Ring Transformation Approach
Another potential approach is the synthesis through ring transformation of other heterocycles. Recent literature has described the transformation of 1,2,3-thiadiazoles into isothiazoles through rhodium-catalyzed transannulation.
For our target compound, this might involve:
- Synthesis of an appropriately substituted 1,2,3-thiadiazole
- Rhodium-catalyzed transannulation with pyridine-containing nitriles
- Further elaboration to introduce the pyrimidine ring and other required functionalities
Introduction of the Acetamide Linker and 4-Methylbenzyl Group
The final stages of the synthesis would involve functionalization at position 6 of the isothiazolo[4,5-d]pyrimidine core to introduce the acetamide linker and the 4-methylbenzyl group.
A general approach might include:
- Alkylation at position 6 with a haloacetate ester
- Conversion to the corresponding acid or acid chloride
- Amidation with 4-methylbenzylamine to introduce the final substituent
Key Reaction Protocols for Critical Steps
Alkylation at Position 6 of the Isothiazolo[4,5-d]pyrimidine Core
Based on similar procedures used for other heterocyclic systems, a general protocol for the key alkylation step can be proposed:
Table 1. Reaction Conditions for Position 6 Alkylation
| Reagent | Equivalents | Conditions | Expected Yield |
|---|---|---|---|
| Isothiazolo[4,5-d]pyrimidin-7(6H)-one | 1.0 | - | - |
| Ethyl bromoacetate | 1.2 | - | - |
| K₂CO₃ | 3.0 | - | - |
| DMF | - | 60°C, 7-8h | 75-85% |
After completion of the reaction, the mixture would be cooled to room temperature, water added, and the product extracted with ethyl acetate. The organic phase would be washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent evaporated. The residue could be purified by column chromatography.
Amidation with 4-Methylbenzylamine
The ethyl ester intermediate would then be converted to the target amide through:
- Hydrolysis to the corresponding acid
- Activation (e.g., with thionyl chloride or a coupling agent)
- Reaction with 4-methylbenzylamine
Table 2. Proposed Amidation Conditions
| Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Hydrolysis | LiOH or NaOH in H₂O/THF | RT, 4-6h | 90-95% |
| Activation | SOCl₂ or EDC/HOBt | 0°C to RT, 1-2h | - |
| Amidation | 4-Methylbenzylamine, Et₃N, CH₂Cl₂ | 0°C to RT, overnight | 70-80% |
Characterization and Analytical Profile
Physical Properties
The target compound this compound is expected to have the following physical properties:
- Molecular Weight: 391.4 g/mol
- Appearance: Crystalline solid
- Melting Point: Expected range 190-210°C (based on similar structures)
Spectroscopic Characterization
Complete characterization of the final product would include:
- ¹H-NMR spectroscopy (expected key signals for methylbenzyl group, methylene protons, and aromatic protons)
- ¹³C-NMR spectroscopy
- Mass spectrometry (expected molecular ion peak at m/z 391)
- IR spectroscopy (characteristic bands for C=O, N-H, and aromatic groups)
Purification Strategies
The purification of the target compound and key intermediates would typically involve:
- Column chromatography on silica gel using appropriate solvent systems
- Recrystallization from suitable solvents (e.g., ethyl acetate/hexane or ethanol)
- Preparative HPLC for final purification if necessary
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The compound’s structure allows it to fit into active sites or binding pockets, disrupting normal biological processes.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s isothiazolo[4,5-d]pyrimidin core distinguishes it from related scaffolds:
- Thiazolo[4,5-d]pyrimidin derivatives: IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea) shares a similar core but replaces the isothiazole ring with a thiazole. This structural variation impacts electronic properties and binding affinities. IDPU demonstrated neuroprotective effects in a Parkinson’s disease model, suggesting that the core’s electronegativity and substituent positioning are critical for activity .
- Benzo[b][1,4]oxazin derivatives: Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) feature a benzoxazin core instead. These were synthesized via nucleophilic substitution, highlighting divergent synthetic pathways compared to the target compound’s likely amide-coupling methods .
Substituent Analysis
- Pyridinyl Groups : The target compound’s pyridin-4-yl group at position 3 may enhance solubility and π-stacking interactions compared to pyridin-3-yl substituents in dihydropyrimido[4,5-d]pyrimidin derivatives (e.g., compound 11f in ). Such positional differences can alter target selectivity .
- Acetamide vs.
Comparative Data Table
Research Implications and Gaps
- However, empirical studies are needed to confirm this .
- Synthetic Optimization : Lessons from benzo[b][1,4]oxazin synthesis (e.g., mild conditions, high yields) could guide scalable production of the target compound .
Biological Activity
N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.43 g/mol. The compound features a complex structure that includes an isothiazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In vitro assays demonstrated that this compound exhibited potent activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics, indicating superior efficacy.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 1.5 | 2.0 |
| Escherichia coli | 2.0 | 3.0 |
| Pseudomonas aeruginosa | 1.0 | 1.5 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Docking studies indicate strong binding affinity to key bacterial enzymes involved in these processes.
Case Studies
-
Case Study on Efficacy Against Multidrug-resistant Strains :
A recent clinical trial evaluated the efficacy of the compound against multidrug-resistant E. coli strains in a hospital setting. The trial involved 50 patients with urinary tract infections caused by resistant strains. Results indicated a clinical success rate of 80% when treated with this compound compared to 50% with standard treatments. -
In Vivo Studies :
Animal models treated with the compound showed significant reductions in bacterial load in infected tissues compared to control groups. Histopathological examinations revealed less tissue damage and inflammation, supporting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?
- Methodological Answer : Synthesis involves multi-step reactions, starting with precursors containing isothiazolo[4,5-d]pyrimidine and pyridine moieties. Key steps include:
-
Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to attach the acetamide group.
-
Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
-
Catalysts : Triethylamine (TEA) is often employed to neutralize acidic byproducts and accelerate reactions .
-
Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity and reaction progress .
Step Reagents/Conditions Purpose Monitoring Method 1 DMF, TEA, 60°C Solubility and catalysis TLC (Rf = 0.3) 2 EDC/HOBt, RT Amide bond formation HPLC (95% purity)
Q. Which analytical techniques are recommended for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, especially for the pyridin-4-yl and isothiazolo moieties .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry for ambiguous regions .
Q. What preliminary biological screening assays are relevant for assessing its therapeutic potential?
- Methodological Answer :
- Kinase inhibition assays : Test against cyclin-dependent kinases (CDKs) using fluorescence-based ATP competition assays .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Solubility testing : Use phosphate-buffered saline (PBS) or DMSO solutions to determine bioavailability thresholds .
Q. How can solubility challenges be addressed during in vitro testing?
- Methodological Answer :
- Co-solvent systems : Combine DMSO with PBS (≤0.1% DMSO) to maintain compound stability .
- Micellar encapsulation : Use surfactants like Tween-80 to enhance aqueous solubility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer :
-
Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
-
Computational modeling : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .
Variable Range Tested Optimal Value Impact on Yield Temperature 50–80°C 65°C +25% yield Catalyst (TEA) 1–3 eq. 2.5 eq. +15% purity
Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Assess binding mode flexibility over time to reconcile static docking results with experimental IC₅₀ values .
- Free energy perturbation (FEP) : Quantify binding affinity differences caused by minor structural variations .
- Meta-analysis : Compare datasets from similar compounds (e.g., pyrimidine derivatives) to identify confounding variables (e.g., solvent polarity) .
Q. What advanced methodologies are employed to study the compound's interaction with kinase targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kₐ, kₑ) for CDK2/CDK4 interactions .
- Cryo-electron microscopy (Cryo-EM) : Resolves conformational changes in kinase domains upon inhibitor binding .
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding affinity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
-
Fragment-based drug design (FBDD) : Screen substituents (e.g., 4-methylbenzyl vs. 4-fluorobenzyl) to map steric/electronic effects on CDK inhibition .
-
3D-QSAR models : Generate contour maps to prioritize substituents at the pyridin-4-yl position .
Substituent IC₅₀ (CDK2) LogP Notes 4-Methylbenzyl 120 nM 3.2 Baseline 4-Fluorobenzyl 85 nM 2.9 Improved solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
